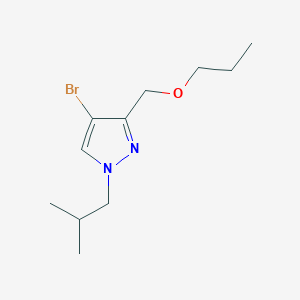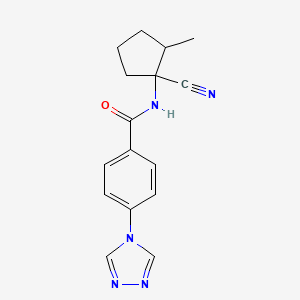
N-(1-cyano-2-methylcyclopentyl)-4-(4H-1,2,4-triazol-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyano-2-methylcyclopentyl)-4-(4H-1,2,4-triazol-4-yl)benzamide, also known as CTB or CTB-001, is a novel compound that has been recently developed for scientific research purposes. CTB is a potent and selective positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5), which is a G protein-coupled receptor that plays a crucial role in various physiological and pathological processes in the central nervous system (CNS).
Mechanism of Action
N-(1-cyano-2-methylcyclopentyl)-4-(4H-1,2,4-triazol-4-yl)benzamide acts as a positive allosteric modulator of mGluR5, which means that it enhances the receptor's response to glutamate, the primary excitatory neurotransmitter in the CNS. N-(1-cyano-2-methylcyclopentyl)-4-(4H-1,2,4-triazol-4-yl)benzamide binds to a specific site on the receptor that is distinct from the glutamate-binding site and induces a conformational change that increases the receptor's affinity for glutamate. This results in the activation of downstream signaling pathways, including the phospholipase C (PLC) pathway, the extracellular signal-regulated kinase (ERK) pathway, and the mammalian target of rapamycin (mTOR) pathway.
Biochemical and Physiological Effects
N-(1-cyano-2-methylcyclopentyl)-4-(4H-1,2,4-triazol-4-yl)benzamide has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that N-(1-cyano-2-methylcyclopentyl)-4-(4H-1,2,4-triazol-4-yl)benzamide enhances the activity of mGluR5 in a concentration-dependent manner and increases the release of brain-derived neurotrophic factor (BDNF), a neurotrophin that promotes neuronal survival and plasticity. In vivo studies have shown that N-(1-cyano-2-methylcyclopentyl)-4-(4H-1,2,4-triazol-4-yl)benzamide can improve cognitive function, reduce anxiety-like behavior, and attenuate the neuroinflammatory response in animal models of CNS disorders.
Advantages and Limitations for Lab Experiments
N-(1-cyano-2-methylcyclopentyl)-4-(4H-1,2,4-triazol-4-yl)benzamide has several advantages for lab experiments, including its high potency and selectivity for mGluR5, its ability to penetrate the blood-brain barrier, and its favorable pharmacokinetic properties. However, N-(1-cyano-2-methylcyclopentyl)-4-(4H-1,2,4-triazol-4-yl)benzamide also has some limitations, including its potential off-target effects on other mGluR subtypes, its narrow therapeutic window, and its potential toxicity at high doses.
Future Directions
There are several future directions for the research and development of N-(1-cyano-2-methylcyclopentyl)-4-(4H-1,2,4-triazol-4-yl)benzamide. One direction is to investigate the therapeutic potential of N-(1-cyano-2-methylcyclopentyl)-4-(4H-1,2,4-triazol-4-yl)benzamide in various CNS disorders, including schizophrenia, depression, anxiety, addiction, and neurodegenerative diseases. Another direction is to explore the underlying mechanisms of N-(1-cyano-2-methylcyclopentyl)-4-(4H-1,2,4-triazol-4-yl)benzamide's effects on synaptic plasticity, learning, memory, and neuroinflammation. Additionally, the development of more potent and selective mGluR5 modulators based on the structure of N-(1-cyano-2-methylcyclopentyl)-4-(4H-1,2,4-triazol-4-yl)benzamide could lead to the discovery of new therapeutics for CNS disorders.
Synthesis Methods
The synthesis of N-(1-cyano-2-methylcyclopentyl)-4-(4H-1,2,4-triazol-4-yl)benzamide involves a multistep process, starting from commercially available starting materials. The first step involves the preparation of 1-cyano-2-methylcyclopentane, which is then reacted with 4-(4H-1,2,4-triazol-4-yl)benzoyl chloride to give N-(1-cyano-2-methylcyclopentyl)-4-(4H-1,2,4-triazol-4-yl)benzamide. The overall yield of the synthesis is around 20%, and the purity of the final product can be achieved through recrystallization.
Scientific Research Applications
N-(1-cyano-2-methylcyclopentyl)-4-(4H-1,2,4-triazol-4-yl)benzamide has been extensively studied for its potential therapeutic applications in various CNS disorders, including schizophrenia, depression, anxiety, addiction, and neurodegenerative diseases. N-(1-cyano-2-methylcyclopentyl)-4-(4H-1,2,4-triazol-4-yl)benzamide has been shown to enhance the activity of mGluR5, which is involved in the regulation of synaptic plasticity, learning, memory, and neuroinflammation. Therefore, N-(1-cyano-2-methylcyclopentyl)-4-(4H-1,2,4-triazol-4-yl)benzamide has the potential to modulate the glutamatergic signaling pathway and restore the balance between excitation and inhibition in the CNS.
properties
IUPAC Name |
N-(1-cyano-2-methylcyclopentyl)-4-(1,2,4-triazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O/c1-12-3-2-8-16(12,9-17)20-15(22)13-4-6-14(7-5-13)21-10-18-19-11-21/h4-7,10-12H,2-3,8H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJPARCWXCVFJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC1(C#N)NC(=O)C2=CC=C(C=C2)N3C=NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-2-methylcyclopentyl)-4-(4H-1,2,4-triazol-4-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(1-{[(3-methylbutyl)amino]carbonyl}cyclopropyl)phenyl]thiophene-2-carboxamide](/img/structure/B3007966.png)
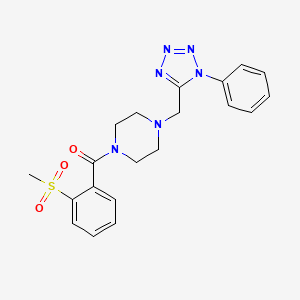


![2-{[2-(4-Phenylpiperazino)-1,3-thiazol-5-yl]methylene}malononitrile](/img/structure/B3007975.png)

![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B3007979.png)
![8-((2,5-Dimethoxyphenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3007980.png)
![2-(3,4-dimethoxyphenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B3007982.png)
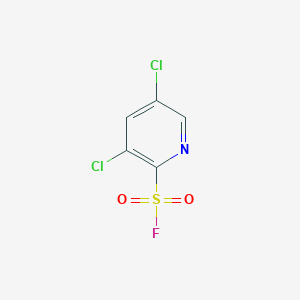
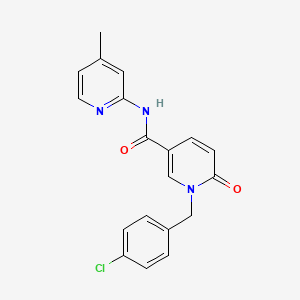
![N1-(3-(1H-imidazol-1-yl)propyl)-N2-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B3007986.png)
![(3aR,5R,6S,6aR)-5-[(Dimethylamino)methyl]-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B3007987.png)
